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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DOTLL inhibitor SGC0946 with other
notable alternatives, supported by experimental data. SGC0946 is a highly potent and selective
small-molecule inhibitor of the histone methyltransferase DOTLL, the sole enzyme responsible
for histone H3 lysine 79 (H3K79) methylation. Dysregulation of DOTL1L activity is implicated in
certain cancers, particularly mixed-lineage leukemia (MLL).

Performance Comparison

SGC0946 demonstrates exceptional potency against DOTI1L, with a reported half-maximal
inhibitory concentration (IC50) of 0.3 nM in cell-free assays.[1][2][3] Its cellular activity is also
robust, inhibiting H3K79 dimethylation with IC50 values in the low nanomolar range (2.6 nM in
A431 cells and 8.8 nM in MCF10A cells).[1] In comparison to other well-characterized DOT1L
inhibitors such as EPZ004777 and Pinometostat (EPZ5676), SGC0946 exhibits comparable or
superior potency.

Table 1: In Vitro and Cellular Potency of DOTI1L
Inhibitors
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. Cellular
In Vitro IC50 /
Compound Target Ki H3K79me2 Reference
i

IC50

2.6 nM (A431),
SGC0946 DOTIL 0.3 nM (IC50) 8.8 nM [1]

(MCF10A)
EPZ004777 DOTI1L 0.4 nM (IC50) 4 nM (MV4-11) [41[5]
Pinometostat

DOTIL 80 pM (Ki) 3 nM (MV4-11) [6]

(EPZ5676)

Cross-Reactivity and Selectivity

A critical aspect of a chemical probe's utility is its selectivity. SGC0946 has been profiled
against a panel of other histone methyltransferases and has demonstrated high selectivity. It is
reported to be over 100-fold selective for DOTLL against other protein methyltransferases.[1][2]
More extensive profiling has shown it to be inactive against a panel of 12 protein
methyltransferases and DNMT1, and it displayed no significant activity against a panel of 29
receptors.[7]

ble 2: Selectivi file of DC hibi

Selectivity against Off-Target Hits (if
Compound Reference
other PMTs reported)

Inactive against 12
PMTs and DNMT1; no

SGC0946 >100-fold o [11[2][7]
notable activity

against 29 receptors.

PRMT5 (IC50 >500
EPZ004777 >1,200-fold M) [4][8]
n

Pinometostat

>37,000-fold Not specified 9]
(EPZ5676)

DOTI1L Signaling Pathway
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DOTLL plays a crucial role in transcriptional regulation. By methylating H3K79, it contributes to
the activation of gene expression. In the context of MLL-rearranged leukemias, the fusion
protein aberrantly recruits DOTLL to specific gene loci, such as HOXA9 and MEIS1, leading to
their overexpression and driving leukemogenesis. Inhibition of DOT1L by SGC0946 reverses
this aberrant methylation, leading to the downregulation of these oncogenic driver genes.
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Caption: DOTLL signaling pathway in MLL-rearranged leukemia and the inhibitory action of
SGC0946.

Experimental Protocols
In Vitro DOT1L Biochemical Assay (Radioactive)

This assay measures the enzymatic activity of DOT1L by quantifying the transfer of a
radioactive methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3
substrate.

Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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